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molecular formula C17H16O4 B8729092 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)-

2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)-

Cat. No. B8729092
M. Wt: 284.31 g/mol
InChI Key: UNWOWTCKYWIPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06603046B1

Procedure details

486 mg (1.5 mmol) of 3,4-dimethoxy-4′-allyloxychalcone was dissolved in a mixture of 7.5 ml of methanol and 1.5 ml of water. To the solution were added 150 mg of p-tolu-enesulfonic acid and 150 mg of palladium on carbon (10%) and the solution was heated to 80° C. for 2 h in a sealed flask. The reaction mixture was filtered and poured into a mixture of 10 ml of an aqueous 10% solution of sodium bicarbonate and 10 ml of a saturated aqueous solution of sodium chloride. The mixture was extracted with 15 ml of ethyl acetate and concentrated in vacuo. The residue was recrystallized from methanol to give 0.125 g (25%) of 3,4-dimethoxy-4′-hydroxychalcone (m.p. 193-198° C.) identical to that described by A.v.n Wacek, and E. David, Ber. 70 (1937), 190 (m.p. 208° C.
Name
3,4-dimethoxy-4′-allyloxychalcone
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]([C:15]2[CH:20]=[CH:19][C:18]([O:21]CC=C)=[CH:17][CH:16]=2)=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO.O.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]([C:15]2[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=2)=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
3,4-dimethoxy-4′-allyloxychalcone
Quantity
486 mg
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C=CC(=O)C1=CC=C(C=C1)OCC=C
Name
Quantity
7.5 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
poured into a mixture of 10 ml of an aqueous 10% solution of sodium bicarbonate and 10 ml of a saturated aqueous solution of sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 15 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=CC(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.125 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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